molecular formula C20H22N2O4 B2516151 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide CAS No. 922001-75-0

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide

Cat. No. B2516151
CAS RN: 922001-75-0
M. Wt: 354.406
InChI Key: IAMNYJKIVOQOBW-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis of New Coumarins and Quantum Chemical Studies : New coumarins were synthesized from 4-hydroxycoumarin and characterized by spectroscopic techniques. Density Functional Theory calculations provided detailed descriptions of molecular orbitals, which could infer the chemical behavior of similar complex organic compounds (Al-Amiery et al., 2016).

Coordination Complexes and Antioxidant Activity

  • Novel Coordination Complexes with Pyrazole-Acetamide Derivatives : This study synthesized and characterized coordination complexes with potential antioxidant activities. The complexes showed significant antioxidant activity, providing a foundation for exploring the biological activities of similar compounds (Chkirate et al., 2019).

Structural Diversity in Chemical Scaffolds

  • Arene-Fused Ten-Membered Lactams via Hydrolytic Ring Expansion : This research introduced a method for expanding ring structures, resulting in arene-fused ten-membered lactams. Such methodologies could be applicable to the synthesis and structural diversification of compounds like "N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide" (Sapegin et al., 2017).

Fungicidal Activity and Chemical Synthesis

  • Synthesis and Fungicidal Activity of Benzoxepin Derivatives : A study on the synthesis of benzoxepin derivatives demonstrated moderate to high fungicidal activities against phytopathogenic fungi. This suggests potential agricultural applications for structurally similar compounds (Yang et al., 2017).

properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-3-22-10-11-25-18-9-8-15(12-16(18)20(22)24)21-19(23)13-26-17-7-5-4-6-14(17)2/h4-9,12H,3,10-11,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAMNYJKIVOQOBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(2-methylphenoxy)acetamide

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